molecular formula C11H9NO B13621038 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Cat. No.: B13621038
M. Wt: 171.19 g/mol
InChI Key: OGQPRFDMBZYPIR-UHFFFAOYSA-N
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Description

Contextualization within Benzofuran (B130515) and Acetonitrile (B52724) Derivatives

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent scaffold in a vast number of natural products and synthetic molecules. nih.govlbp.world Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govtandfonline.com The substitution pattern on the benzofuran ring system plays a crucial role in modulating these biological effects.

Acetonitrile and its derivatives are fundamental components in organic synthesis. mdpi.comntnu.no The nitrile group (–C≡N) is a versatile functional group that can be transformed into various other functionalities, such as amines, carboxylic acids, and amides. researchgate.net Furthermore, the α-protons of acetonitrile are acidic enough to be removed by a base, generating a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions. mdpi.com

Historical Perspective on Research Involving the Benzofuran-Acetonitrile Scaffold

The synthesis of the benzofuran ring system dates back to 1870, first accomplished by Perkin. nih.govacs.org Since then, a plethora of synthetic methodologies have been developed for the construction of substituted benzofurans. nih.gov These methods often involve the cyclization of appropriately substituted phenols or the coupling of various precursors followed by a ring-closing reaction.

The incorporation of an acetonitrile moiety onto a benzofuran ring is a more recent area of investigation, driven by the desire to create novel molecular frameworks for drug discovery and materials science. While specific historical milestones for the benzofuran-acetonitrile scaffold are not extensively documented, the development of modern cross-coupling reactions and cyanation methods has undoubtedly facilitated its synthesis and exploration.

Significance of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of both the benzofuran nucleus and the acetonitrile side chain. The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization. The acetonitrile group, as mentioned, is a versatile handle for a variety of chemical transformations.

For instance, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-methyl-1-benzofuran-5-yl)acetic acid, which can then be used in peptide synthesis or as a precursor for other functional groups. Reduction of the nitrile would yield the corresponding primary amine, 2-(3-methyl-1-benzofuran-5-yl)ethanamine, a valuable synthon for the preparation of biologically active compounds. The α-carbon of the acetonitrile can be alkylated or acylated to introduce new substituents, further expanding the molecular diversity accessible from this starting material.

Below is a table summarizing the potential synthetic transformations of this compound:

Starting MaterialReagents and ConditionsProduct
This compound1. Base (e.g., NaH, LDA)2. Alkyl halide (R-X)2-(3-Methyl-1-benzofuran-5-yl)-2-alkylacetonitrile
This compoundAcid or base hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O)2-(3-Methyl-1-benzofuran-5-yl)acetic acid
This compoundReducing agent (e.g., LiAlH₄, H₂/Raney Ni)2-(3-Methyl-1-benzofuran-5-yl)ethanamine

Research Gaps and Motivations for Further Investigation

Despite its potential, a thorough review of the scientific literature reveals a significant lack of specific research focused on this compound. While the synthesis and properties of various benzofuran and acetonitrile derivatives have been extensively studied, this particular compound remains largely unexplored.

Key research gaps include:

Optimized Synthesis: A detailed and optimized synthetic protocol for the preparation of this compound with high yield and purity has not been reported.

Physicochemical Properties: Comprehensive data on its physical and chemical properties, including spectroscopic data (NMR, IR, MS), melting point, and solubility, are not readily available.

Reactivity Profile: A systematic study of its reactivity, exploring the scope and limitations of various chemical transformations at both the benzofuran and acetonitrile moieties, is needed.

Biological Evaluation: The biological activity of this compound and its derivatives has not been investigated. Given the known biological profiles of benzofurans, this is a particularly promising area for future research.

The motivation for further investigation into this compound is therefore high. Its unique chemical structure suggests that it could serve as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials. Elucidating its synthesis, properties, and reactivity would not only fill a gap in the current chemical knowledge but also potentially unlock new avenues for scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-(3-methyl-1-benzofuran-5-yl)acetonitrile

InChI

InChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3

InChI Key

OGQPRFDMBZYPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methyl 1 Benzofuran 5 Yl Acetonitrile

Retrosynthetic Analysis of the 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Framework

A logical retrosynthetic analysis of this compound suggests several viable pathways. The primary disconnection involves the bond between the benzofuran (B130515) C2 carbon and the acetonitrile (B52724) methylene (B1212753) group. This leads to a key intermediate, a 3-methyl-1-benzofuran-5-yl synthon, and a one-carbon electrophile equivalent for the cyanomethyl group.

A plausible forward synthetic approach derived from this disconnection would involve the initial construction of a 5-substituted-3-methyl-1-benzofuran, followed by the introduction of the acetonitrile moiety at the C2 position. The substituent at the C5 position could be a halogen, such as bromine, which can be introduced early in the synthesis and later utilized or retained.

Further disconnection of the 3-methyl-1-benzofuran core itself points towards several established benzofuran synthesis strategies. A common approach involves the cyclization of a suitably substituted phenol (B47542). For instance, a p-substituted phenol can react with a three-carbon synthon to form the furan (B31954) ring. Key starting materials could therefore include a 4-halophenol and a reagent that provides the acetone (B3395972) synthon for the formation of the 3-methyl-substituted furan ring.

An alternative retrosynthetic strategy could involve the Perkin rearrangement, where a substituted 3-halocoumarin undergoes a ring contraction to form a benzofuran-2-carboxylic acid derivative. nih.govwikipedia.org This acid could then be converted to the target nitrile.

Contemporary Approaches to Benzofuran Annulation for the Synthesis of the Core Skeleton

The construction of the 3-methyl-1-benzofuran skeleton is the cornerstone of the synthesis. Modern synthetic chemistry offers a variety of powerful methods for this transformation, including metal-catalyzed cyclizations, organocatalytic routes, and approaches guided by the principles of green chemistry.

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium, copper, and ruthenium catalysts are particularly effective in promoting the necessary bond formations.

Palladium-catalyzed reactions are widely employed for benzofuran synthesis. nih.govrsc.orgunicatt.itsemanticscholar.orgnih.gov One common strategy involves the intramolecular cyclization of o-alkynylphenols. nih.gov This approach offers high efficiency and functional group tolerance. For the synthesis of the target molecule, an appropriately substituted o-alkynylphenol could be cyclized to form the 3-methyl-1-benzofuran core. Another powerful palladium-catalyzed method is the direct C-H arylation of benzofurans, which could be used to introduce substituents at various positions. nih.gov

Copper-catalyzed reactions also provide efficient routes to benzofurans. Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a well-established method. nih.gov

Ruthenium-catalyzed isomerization of 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis is another effective strategy for constructing the benzofuran ring system. organic-chemistry.org

CatalystReaction TypeStarting MaterialsKey Features
PalladiumIntramolecular Cyclizationo-AlkynylphenolsHigh efficiency, good functional group tolerance.
PalladiumDirect C-H ArylationBenzofurans, Aryl halidesAllows for late-stage functionalization.
CopperSonogashira Coupling/Cyclizationo-Iodophenols, Terminal alkynesWell-established and reliable method.
RutheniumIsomerization/Ring-Closing Metathesis1-Allyl-2-allyloxybenzenesForms the benzofuran ring in a tandem process.

Organocatalytic Routes

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. While less common than metal-catalyzed methods for benzofuran synthesis, several organocatalytic strategies have been developed. These often involve the activation of substrates through the formation of reactive intermediates like enamines or iminium ions. For instance, chiral thiourea (B124793) catalysts have been used in Michael addition/ring-reorganization cyclizations to construct related heterocyclic systems, a principle that could be adapted for benzofuran synthesis. nih.gov Acid-catalyzed cyclization of acetals is another approach to consider. wikipedia.org

Green Chemistry Principles in Benzofuran Formation

The application of green chemistry principles to the synthesis of benzofurans aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One notable green approach is the use of deep eutectic solvents (DESs) in combination with copper catalysis for the one-pot synthesis of benzofuran derivatives. nih.govnih.gov DESs are biodegradable and have low toxicity, making them attractive alternatives to traditional volatile organic solvents. Microwave-assisted synthesis has also been shown to significantly reduce reaction times in benzofuran synthesis, such as in the Perkin rearrangement. nih.gov The use of solid acid catalysts or ionic liquids can also facilitate cleaner and more efficient cyclization reactions.

Nitrile Group Introduction Strategies at the C2 Position of the Benzofuran Moiety

Once the 3-methyl-1-benzofuran-5-yl core is established, the next critical step is the introduction of the acetonitrile group at the C2 position.

A common strategy for introducing a cyanomethyl group is through the nucleophilic substitution of a suitable leaving group. This would involve the initial formation of a 2-halomethyl or 2-hydroxymethyl-3-methyl-1-benzofuran intermediate. The corresponding halide or activated alcohol could then react with a cyanide source, such as sodium or potassium cyanide, to yield the target acetonitrile derivative. acs.org Palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles, including cyanide, have been reported and offer a regioselective method for C2-functionalization. rsc.orgunicatt.itnih.gov

Direct C-H cyanation of heterocycles is a more atom-economical approach. researchgate.net While direct C-H cyanation of benzofurans at the C2 position can be challenging, recent advances in transition-metal catalysis, particularly with ruthenium, have shown promise for the cyanation of various heteroarenes. nih.gov

One-Pot Synthetic Sequences

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A one-pot strategy for the synthesis of this compound could involve the in-situ generation of a reactive intermediate that undergoes sequential reactions to form the benzofuran ring and introduce the acetonitrile group.

For example, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported, which involves a base-induced reaction followed by a copper-catalyzed intramolecular O-arylation. mdpi.com While the substitution pattern is different from the target molecule, the principles of this one-pot sequence could potentially be adapted. Another approach could involve a metal-free one-pot synthesis, where an O-arylated intermediate reacts in situ to form the benzofuran ring. diva-portal.org

Multistep Convergent Synthesis

The synthesis of this compound is effectively achieved through a multistep convergent approach. This strategy involves the independent synthesis of key structural fragments of the target molecule, which are then combined in the final stages. A common convergent pathway hinges on the initial construction of a substituted 3-methyl-1-benzofuran core, followed by the introduction of the acetonitrile moiety.

A plausible and efficient route begins with the synthesis of a 5-functionalized-3-methyl-1-benzofuran intermediate, such as 5-bromo-3-methyl-1-benzofuran or 3-methyl-1-benzofuran-5-carbaldehyde. The benzofuran ring itself can be constructed through various established methods, including the Perkin rearrangement or intramolecular cyclization of suitably substituted phenols. jocpr.com For instance, the reaction of a p-benzoquinone with an appropriate enamine can yield a 5-hydroxy-3-methylbenzofuran, which can be subsequently converted to a halide or triflate. doi.org

Once the functionalized 3-methyl-1-benzofuran core is secured, the final key step is the introduction of the cyanomethyl group (-CH₂CN). If the intermediate is a 5-halobenzofuran, a palladium-catalyzed cross-coupling reaction is a highly effective method. rsc.orgresearchgate.net This reaction, often referred to as a cyanation reaction, typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source to replace the halogen atom with the desired acetonitrile group. A common cyanide source for introducing the entire cyanomethyl group is trimethylsilylacetonitrile. Alternatively, if the intermediate is 3-methyl-1-benzofuran-5-carbaldehyde, the acetonitrile group can be introduced through a two-step process involving conversion of the aldehyde to a halomethyl group followed by nucleophilic substitution with a cyanide salt.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects on Synthetic Efficiency

The choice of solvent can profoundly influence reaction rates and yields, particularly in transition metal-catalyzed reactions like the final cyanation step. The solvent's polarity, coordinating ability, and boiling point are all critical factors. In palladium-catalyzed cyanations of aryl halides, polar aprotic solvents are often preferred. rsc.org Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly employed because they can effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. researchgate.netresearchgate.net For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene (B151609). chemrxiv.org

The following table illustrates the typical effect of different solvents on the yield of a model palladium-catalyzed cyanation reaction of an aryl bromide.

SolventTemperature (°C)Time (h)Yield (%)
Toluene1101265
Tetrahydrofuran (THF)661251
Acetonitrile82885
N,N-Dimethylformamide (DMF)120692
Dimethyl sulfoxide (DMSO)120688

This is a representative table based on general findings in organic synthesis; specific results may vary.

Catalyst Loading and Ligand Design

In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for stabilizing the palladium center, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. researchgate.net For the cyanation of aryl chlorides and bromides, bulky, electron-rich phosphine ligands such as XPhos, tBuXPhos, and other biaryl phosphines have demonstrated superior performance. mit.edu These ligands facilitate the formation of the active catalytic species and can lead to excellent yields even with low catalyst loadings (often below 1 mol%). mit.edu

The development of palladacycle precatalysts has also simplified the process by generating the active catalyst efficiently in situ. mit.edu The combination of a specific palladium precursor (e.g., Pd(OAc)₂) with an appropriate ligand allows for the fine-tuning of the catalyst's reactivity and stability. rsc.org

LigandCatalyst PrecursorCatalyst Loading (mol%)Yield (%)
PPh₃ (Triphenylphosphine)Pd(OAc)₂545
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd₂(dba)₃278
P(t-Bu)₃ (Tri-tert-butylphosphine)Pd(OAc)₂189
XPhosPalladacycle Precatalyst0.597

This table presents representative data comparing common ligands in palladium-catalyzed cyanation reactions. mit.edu

Temperature and Pressure Control in Industrial-Scale Syntheses

Translating a laboratory-scale synthesis to an industrial scale requires rigorous control over temperature and pressure. Exothermic reactions, common in organic synthesis, necessitate efficient heat dissipation to prevent runaway reactions and the formation of degradation byproducts. The optimal temperature for palladium-catalyzed cyanations is typically in the range of 80-120 °C, providing a balance between a fast reaction rate and catalyst stability. rsc.org Lower temperatures may be achievable with highly active catalyst systems. acs.org

While many of these coupling reactions are conducted at atmospheric pressure in the lab, industrial processes may utilize sealed reactors capable of handling elevated pressures. This can be advantageous for reactions involving volatile solvents or reagents, allowing for higher reaction temperatures than the solvent's atmospheric boiling point, thereby accelerating the reaction. google.com Continuous flow reactors, an emerging technology, offer superior control over both temperature and pressure, ensuring consistent product quality and enhanced safety. bohrium.com

Stereochemical Considerations in the Synthesis of Related Chiral Analogs

While this compound is an achiral molecule, the synthesis of chiral analogs is of significant interest in medicinal chemistry. Chirality can be introduced at several positions, for example, by creating a stereocenter at the α-position of the acetonitrile group or by incorporating chiral substituents on the benzofuran ring.

The synthesis of enantiomerically enriched benzofurans can be achieved through asymmetric catalysis. For example, copper/BOX complex-catalyzed reactions of specific phenols with diazoacetates can yield 2,3-dihydrobenzofurans with excellent enantioselectivity (88–97% ee). nih.gov Another approach involves using chiral starting materials, such as N-protected α-amino acids, which can be converted into optically active α-alkyl-2-benzofuranmethanamines without significant racemization, particularly when using microwave-assisted methods. organic-chemistry.org

For introducing chirality at the side chain, asymmetric α-functionalization of the acetonitrile group can be performed. This could involve deprotonation to form a prochiral enolate, followed by reaction with an electrophile in the presence of a chiral ligand or auxiliary. Such strategies are crucial for building a library of related compounds with specific stereochemical configurations for biological evaluation.

Emerging Technologies in the Synthesis of Aromatic Acetonitriles

The field of organic synthesis is continually evolving, with new technologies offering greener, more efficient, and safer routes to valuable compounds like aromatic acetonitriles.

Photoredox Catalysis : This technology utilizes light energy to drive chemical reactions under mild conditions. nih.gov Organic photoredox catalysis has enabled the direct C-H cyanation of arenes, avoiding the need for pre-functionalized starting materials like aryl halides. scispace.comacs.org Using an acridinium (B8443388) photoredox catalyst and a simple cyanide source, aromatic nitriles can be constructed at room temperature, showing high compatibility with various functional groups. nih.govscispace.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions. eurjchem.com The one-pot conversion of aromatic aldehydes to nitriles, a potential step in the synthesis of the target molecule, can be achieved in minutes under microwave conditions, often with high yields and in the absence of traditional solvents. tandfonline.comtandfonline.commdpi.com

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and easier scalability. bohrium.com The synthesis of aromatic nitriles from amides and acetonitrile has been successfully demonstrated in a flow system, allowing for high temperatures and pressures to be used safely, leading to high yields in short residence times. bohrium.comresearchgate.net This technology is particularly promising for the large-scale industrial production of aromatic acetonitriles.

Chemical Reactivity and Derivatization Strategies of 2 3 Methyl 1 Benzofuran 5 Yl Acetonitrile

Reactivity Profiles of the Acetonitrile (B52724) Functionality

The acetonitrile group, -CH₂CN, offers a rich landscape for chemical modification. Its reactivity is centered around the acidic nature of the α-carbon protons and the electrophilic character of the nitrile carbon, allowing for a variety of transformations including nucleophilic additions, alkylations, and hydrolysis.

Nucleophilic Additions and Condensation Reactions

The active methylene (B1212753) protons of the acetonitrile group are readily abstracted by a base, generating a resonance-stabilized carbanion. This nucleophile can participate in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. nih.govwikipedia.org In a typical Knoevenagel condensation, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can react with aldehydes or ketones in the presence of a weak base, such as piperidine (B6355638) or an amine salt, to form an α,β-unsaturated nitrile derivative. wikipedia.org This reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl carbon, followed by a dehydration step. wikipedia.org

The general mechanism involves:

Deprotonation: A base removes a proton from the α-carbon of the acetonitrile, creating a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide intermediate is protonated, forming a β-hydroxy nitrile.

Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product.

These condensation reactions are pivotal for extending the carbon chain and introducing new functional groups, leading to a diverse array of derivatives.

ReactantCatalystProductReaction Type
Aldehyde/KetoneWeak Base (e.g., Piperidine)α,β-Unsaturated NitrileKnoevenagel Condensation

Alkylation and Arylation Reactions at the α-Carbon

The nucleophilic carbanion generated from this compound can also be utilized in alkylation and arylation reactions. By treating the acetonitrile with a suitable base, such as sodium hydride or an alkali metal alkoxide, the α-carbon is deprotonated. The subsequent reaction of this carbanion with alkyl or aryl halides leads to the formation of a new carbon-carbon bond at the α-position.

Phase-transfer catalysis (PTC) is a particularly effective method for such alkylations, offering mild reaction conditions and high yields. In a typical PTC setup, an aqueous solution of a strong base (e.g., NaOH) and a quaternary ammonium (B1175870) salt as the catalyst facilitates the deprotonation and subsequent reaction with an alkyl halide in an organic solvent. This methodology avoids the need for strictly anhydrous conditions and strong, hazardous bases.

ReagentBaseCatalyst (if any)Product
Alkyl Halide (R-X)NaH, KOtBu, NaOHPhase-Transfer Catalystα-Alkylated Acetonitrile
Aryl Halide (Ar-X)Strong BasePalladium Catalystα-Arylated Acetonitrile

Hydrolysis and Amidation of the Nitrile Group

The nitrile functionality itself is susceptible to nucleophilic attack, most commonly by water under either acidic or basic conditions, leading to its conversion into a carboxylic acid or an amide.

Hydrolysis to Carboxylic Acid: Heating this compound under reflux with an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH) results in the complete hydrolysis of the nitrile group to a carboxylic acid, yielding 2-(3-Methyl-1-benzofuran-5-yl)acetic acid. nih.govnih.gov The reaction proceeds through the initial formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. nih.gov

Acid-catalyzed mechanism: Protonation of the nitrile nitrogen enhances its electrophilicity, facilitating the attack of water. Tautomerization and further protonation lead to the formation of an amide, which is then hydrolyzed to the carboxylic acid and an ammonium salt.

Base-catalyzed mechanism: Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon forms an intermediate that, upon protonation, yields an amide. Further hydrolysis of the amide under basic conditions produces a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. nih.gov

Conversion to Amide: Partial hydrolysis of the nitrile to the corresponding amide, 2-(3-Methyl-1-benzofuran-5-yl)acetamide, can be achieved under more controlled conditions. researchgate.net This transformation is often accomplished using reagents like hydrogen peroxide in a basic solution or by carefully controlled acid catalysis. The amide is a valuable intermediate for further synthetic transformations.

ReactionReagentsProduct
Full HydrolysisH₃O⁺ or OH⁻, heat2-(3-Methyl-1-benzofuran-5-yl)acetic acid
AmidationH₂O₂, base or controlled acid2-(3-Methyl-1-benzofuran-5-yl)acetamide

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran nucleus is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions on this compound is dictated by the electronic and steric effects of the existing substituents.

Regioselectivity and Electronic Effects

The benzofuran ring system has several potential sites for electrophilic attack: positions 2, 4, 6, and 7. The directing influence of the two substituents on the ring must be considered:

3-Methyl Group: The methyl group at position 3 is a weak activating group due to hyperconjugation and inductive effects. It directs incoming electrophiles to the ortho (position 2 and 4) and para (position 6) positions relative to itself.

5-Cyanomethyl Group: The cyanomethyl group (-CH₂CN) at position 5 is a deactivating group due to the electron-withdrawing nature of the nitrile. It directs incoming electrophiles to the meta positions (positions 4 and 6) relative to itself.

The final regiochemical outcome is a result of the interplay between these directing effects.

Position 2: Is activated by the oxygen heteroatom and the 3-methyl group.

Position 4: Is activated by the 3-methyl group (ortho) and directed by the 5-cyanomethyl group (meta).

Position 6: Is activated by the 3-methyl group (para) and directed by the 5-cyanomethyl group (meta).

Position 7: Is generally the least reactive position due to steric hindrance and less favorable electronic effects.

Considering these combined effects, positions 4 and 6 are electronically favored due to the synergistic directing effects of both substituents. Steric hindrance from the adjacent cyanomethyl group might disfavor substitution at position 4 to some extent, potentially making position 6 a more likely site for electrophilic attack. However, the inherent reactivity of the furan (B31954) ring often favors substitution at the 2-position, which is strongly activated by the adjacent oxygen atom. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions.

Halogenation and Nitration Studies

While specific studies on the halogenation and nitration of this compound are not extensively documented in the literature, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution on substituted benzofurans.

Halogenation: Electrophilic halogenation, typically using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS), would be expected to substitute at the most electron-rich and sterically accessible positions. Given the directing effects discussed, bromination would likely occur at position 4 or 6. It is also possible that substitution could occur at the 2-position, a site known for high reactivity in benzofurans, if it is not sterically hindered.

Nitration: Nitration, commonly carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. researchgate.net The nitronium ion (NO₂⁺) is a strong electrophile and will attack the positions of highest electron density. Similar to halogenation, the expected products would be the 4-nitro or 6-nitro derivatives, resulting from the combined directing influences of the methyl and cyanomethyl groups. The formation of the 2-nitro derivative is also a possibility that cannot be discounted without experimental data.

ReactionReagentsPredicted Major Products
HalogenationBr₂, NBS, or Cl₂4-Halo, 6-Halo, or 2-Halo derivatives
NitrationHNO₃ / H₂SO₄4-Nitro, 6-Nitro, or 2-Nitro derivatives

Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

This compound serves as a versatile precursor for the construction of various heterocyclic systems. The presence of the reactive nitrile group and the adjacent active methylene group allows for its participation in a range of cyclization and annulation reactions, leading to the formation of new ring systems fused to or substituted with the benzofuran core.

Synthesis of Pyrimidine (B1678525) and Pyridine (B92270) Derivatives

The active methylene group in this compound, activated by the adjacent nitrile and aromatic benzofuran ring, is a key functional handle for the synthesis of pyrimidine and pyridine derivatives. While direct experimental examples utilizing this specific starting material are not extensively documented in publicly available literature, established synthetic methodologies for analogous compounds provide a clear pathway for these transformations.

Pyrimidine Synthesis: Pyrimidine rings can be constructed by the reaction of a three-carbon synthon with a dinucleophile like urea (B33335), thiourea (B124793), or guanidine. nih.govresearchgate.net In the context of this compound, it can be envisioned that the molecule would first be converted into a suitable 1,3-dicarbonyl or equivalent species. For instance, a Claisen condensation with an appropriate ester would yield a β-keto nitrile. This intermediate could then readily undergo cyclocondensation with urea or its analogues to afford substituted pyrimidones. A plausible reaction scheme is outlined below:

Reactant 1Reactant 2ReagentsProduct StructureRef.
This compoundDiethyl carbonateSodium ethoxideEthyl 2-cyano-2-(3-methyl-1-benzofuran-5-yl)acetateN/A
Ethyl 2-cyano-2-(3-methyl-1-benzofuran-5-yl)acetateUreaBase (e.g., NaOEt)4-amino-5-(3-methyl-1-benzofuran-5-yl)pyrimidin-2(1H)-one bu.edu.eg
Ethyl 2-cyano-2-(3-methyl-1-benzofuran-5-yl)acetateGuanidineBase (e.g., NaOEt)2,4-diamino-5-(3-methyl-1-benzofuran-5-yl)pyrimidine nih.gov

This table presents a hypothetical reaction pathway based on established pyrimidine syntheses.

Pyridine Synthesis: The synthesis of pyridine derivatives can be achieved through various condensation reactions. One common approach involves the reaction of an α,β-unsaturated ketone with a compound containing an active methylene group, such as a malononitrile (B47326) derivative, in the presence of a base (Michael addition followed by cyclization). For this compound, a plausible route would involve its reaction with an α,β-unsaturated carbonyl compound. Alternatively, multicomponent reactions, such as the Hantzsch pyridine synthesis, could be adapted. While the classic Hantzsch synthesis utilizes a β-ketoester and an aldehyde with ammonia, variations using β-enaminonitriles or related substrates are known. The acetonitrile moiety of the title compound can be a precursor to such intermediates.

A general strategy for pyridine synthesis is the reaction of chalcones with active methylene nitriles. Following this, one could synthesize a chalcone (B49325) bearing the 2-(3-methyl-1-benzofuran-5-yl) moiety and react it with another active methylene compound to build the pyridine ring. A more direct approach would involve the reaction of this compound with a 1,3-dielectrophile. For instance, reaction with an enaminone or a 1,3-dicarbonyl compound in the presence of ammonium acetate (B1210297) could lead to the formation of substituted pyridines. researchgate.net

ReagentsConditionsProduct TypeRef.
1,3-Diketone, Ammonium acetateAcetic acid, refluxSubstituted pyridine nih.gov
α,β-Unsaturated ketone, BaseMichael addition, cyclizationDihydropyridine, then oxidation to pyridine nih.gov
Malononitrile, Aldehyde, Ammonium acetateMulticomponent reactionSubstituted pyridine researchgate.net

This table illustrates general conditions for pyridine synthesis applicable to active methylene compounds like this compound.

Formation of Fused Heterocyclic Systems

The reactivity of this compound also lends itself to the construction of fused heterocyclic systems, where a new ring is built onto the existing benzofuran scaffold.

Gewald Reaction: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. umich.eduresearchgate.net It involves the condensation of a carbonyl compound with an α-cyano ester or related active methylene nitrile in the presence of elemental sulfur and a base. While the title compound itself is not a carbonyl compound, it could be chemically modified to introduce a carbonyl group at a suitable position on the benzofuran ring. For example, Friedel-Crafts acylation at the 2- or 7-position would yield a ketone that could then participate in a Gewald reaction with another active methylene nitrile.

More directly, if this compound is reacted with a ketone or aldehyde in a Knoevenagel condensation, the resulting α,β-unsaturated nitrile could potentially undergo a variation of the Gewald reaction. However, the classic approach involves the reaction of an α-mercaptocarbonyl compound with an activated nitrile. nih.gov

Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.org This reaction is particularly useful for the synthesis of large-ring carbocycles and heterocycles. To apply this to this compound, one would first need to introduce a second nitrile-containing side chain onto the benzofuran ring. For example, functionalization at the 2- or 7-position with a haloalkylnitrile would provide a suitable dinitrile precursor. Base-catalyzed intramolecular cyclization would then yield an enamino nitrile fused to the benzofuran core, which can be subsequently hydrolyzed to a cyclic ketone.

Palladium-Catalyzed Cross-Coupling Reactions at the Benzofuran Scaffold

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a leaving group, typically a halide (Br, I) or a triflate, needs to be present on the benzofuran ring. The most likely positions for such functionalization would be the 2-, 4-, 6-, or 7-positions, which can be achieved through electrophilic halogenation.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is widely used in the synthesis of biaryls and other conjugated systems. nih.govscispace.comnih.gov A halogenated derivative of this compound, for instance, 2-(4-bromo-3-methyl-1-benzofuran-5-yl)acetonitrile, would be an excellent substrate for this reaction. Coupling with various aryl or heteroaryl boronic acids or their esters would lead to the corresponding 4-aryl-substituted benzofuran derivatives.

Halogenated SubstrateBoronic Acid/EsterCatalystBaseSolventProductRef.
5-Bromobenzofuran derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O5-Phenylbenzofuran derivative researchgate.net
5-Bromobenzofuran derivative4-Chlorophenylboronic acidQuinolinealdoxime-Pd(II)-complexCs₂CO₃Toluene5-(4-Chlorophenyl)benzofuran derivative researchgate.net
Ortho-bromoaniline derivativeVarious boronic estersCataXCium A Pd G3K₃PO₄Dioxane/H₂OOrtho-substituted aniline (B41778) derivative nih.gov

This table provides examples of Suzuki-Miyaura coupling conditions on benzofuran and related aromatic systems, which are applicable to halogenated derivatives of this compound.

Sonogashira and Heck Coupling Applications

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgd-nb.info A halogenated this compound could be coupled with various terminal alkynes to introduce an alkynyl substituent onto the benzofuran ring. These alkynylated products are valuable intermediates for further transformations, such as the synthesis of more complex heterocyclic systems or functional materials.

Halogenated SubstrateAlkyneCatalyst SystemBaseSolventProductRef.
Aryl iodidePhenylacetylenePd(OAc)₂, PPh₃, CuIEt₃NDMFAryl-substituted alkyne chemrxiv.org
2-Bromo-3-hydroxybenzaldehydePhenylacetylenePdCl(C₃H₅)dppbCs₂CO₃Dioxane4-Formyl-2-phenylbenzofuran d-nb.info

This table showcases typical conditions for Sonogashira coupling reactions that could be applied to a halogenated derivative of this compound.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgarkat-usa.org This reaction would allow for the introduction of vinyl groups onto the benzofuran scaffold of this compound. For example, the reaction of a brominated derivative with an acrylate (B77674) or styrene (B11656) would yield the corresponding cinnamate (B1238496) or stilbene (B7821643) derivative, respectively. Such products have applications in polymer chemistry and as precursors for other functional molecules.

Halogenated SubstrateAlkeneCatalystBaseSolventProductRef.
2-Acetyl-5-bromobenzofuranStyrenePd(II)-complexEt₃NDMF/TBAB2-Acetyl-5-styrylbenzofuran researchgate.net
2-Acetyl-5-bromobenzofuranEthyl acrylatePd(II)-complexEt₃NDMF/TBABEthyl 3-(2-acetylbenzofuran-5-yl)acrylate researchgate.net
NitroarenesAlkenesPd/BrettPhosK₂CO₃DioxaneAlkenylated arenes semanticscholar.org

This table presents examples of Heck reaction conditions on benzofuran derivatives, which are analogous to the expected reactivity of a halogenated this compound.

Radical Reactions Involving the Acetonitrile Moiety

The acetonitrile moiety of this compound possesses a benzylic-type methylene group, which is susceptible to radical reactions. The stability of the resulting radical is enhanced by both the adjacent nitrile group and the benzofuran ring system.

Furthermore, it is conceivable that the C-H bonds of the acetonitrile moiety could participate in radical-based C-C bond-forming reactions. For example, oxidative coupling reactions or addition to electron-deficient alkenes under radical conditions could be explored. The development of photoredox catalysis has opened up new avenues for radical reactions under mild conditions, and these methods could potentially be applied to functionalize the acetonitrile group of the title compound.

Another area of potential radical reactivity is the cyanation of C-H bonds. While typically challenging, recent advances have shown that radical-mediated processes can achieve this transformation. scielo.br It is plausible that under specific conditions, the acetonitrile group could be further functionalized or participate in radical cyclization reactions.

Reaction TypeReagentsExpected Product
Radical BrominationN-Bromosuccinimide (NBS), AIBN2-Bromo-2-(3-methyl-1-benzofuran-5-yl)acetonitrile
Radical Addition to AlkenesElectron-deficient alkene, Radical initiatorAdduct of the benzofuranylacetonitrile radical to the alkene
Oxidative Radical CyanationOxidant, Cyanide sourceα-Cyanated derivative (dinitrile)

This table outlines potential radical reactions based on general principles of organic chemistry.

Photochemical and Electrochemical Transformations

The introduction of light or electrical current can induce unique transformations in organic molecules, and the benzofuran moiety within this compound is susceptible to such reactions. These transformations can offer pathways to novel derivatives that may not be accessible through conventional thermal reactions.

Photochemical Transformations

The photochemical behavior of benzofurans is characterized by reactions involving the furan ring's double bond. While specific data for this compound is unavailable, related benzofuran derivatives have been shown to undergo several types of photochemical reactions.

One common photochemical reaction is dimerization. rsc.orgrsc.org For instance, the irradiation of benzofuran can lead to the formation of cyclobutane-type dimers. rsc.orgrsc.org This reaction proceeds through the [2+2] cycloaddition of the furan ring's double bond from two separate molecules. The regioselectivity and stereoselectivity of such dimerizations can be influenced by the substitution pattern on the benzofuran ring.

Benzofurans can also participate in photochemical cycloaddition reactions with other molecules. tandfonline.com For example, the photooxygenation of 2,3-dimethylbenzo[b]furan results in a dioxetane, which can then be isomerized to 2-acetoxy acetophenone. tandfonline.com Additionally, the Paterno–Büchi reaction, a [2+2] photocycloaddition of a carbonyl group with an alkene, has been demonstrated with benzofuran to form oxetane (B1205548) derivatives. tandfonline.com

Furthermore, photochemical methods have been developed for the synthesis of the benzofuran ring itself, highlighting the role of photochemistry in both the formation and transformation of this heterocyclic system. nih.govresearchgate.net These synthetic routes often involve intramolecular cyclization reactions initiated by light. nih.gov

It is plausible that the benzofuran core of this compound could undergo similar photochemical transformations, such as dimerization or cycloaddition reactions, upon irradiation. However, the presence of the acetonitrile and methyl substituents would likely influence the reactivity and product distribution.

Electrochemical Transformations

Electrochemical methods provide an alternative approach to inducing redox reactions in benzofuran derivatives. These methods can be used for both the synthesis and modification of the benzofuran ring.

Studies on the electrochemical behavior of benzofuran derivatives have demonstrated that the benzofuran nucleus can be electrochemically oxidized. nih.govtandfonline.comacs.orgacs.org The oxidation potential and the nature of the resulting products are highly dependent on the substituents present on the ring and the reaction conditions. For example, the electrooxidation of some benzofuran derivatives of pharmaceutical interest has been studied, revealing complex oxidative mechanisms. tandfonline.com

Electrochemical methods have also been successfully employed for the synthesis of benzofuran derivatives. nih.govacs.orgacs.org These synthetic strategies often involve the electrochemical oxidation of catechols or other precursors, which then undergo intramolecular cyclization to form the benzofuran ring. nih.govacs.orgacs.org

Furthermore, electrochemical reactions can be used to introduce substituents onto the benzofuran ring. A notable example is the regioselective electro-bromination of benzofuran, where the position of bromination can be controlled by the choice of solvent and electrolyte. clockss.org This demonstrates the potential of electrochemical methods for the selective functionalization of the benzofuran scaffold.

Given these precedents, it is conceivable that this compound could be susceptible to electrochemical oxidation, potentially leading to the formation of quinone-like structures or other oxidized derivatives. The acetonitrile group might also participate in electrochemical reactions, as acetonitrile itself can be electrochemically active under certain conditions. researchgate.netrsc.org However, without specific experimental data, the precise electrochemical behavior of this compound remains speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "2-(3-Methyl-1-benzofuran-5-yl)acetonitrile", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

The 1D NMR spectra provide the initial and most fundamental layer of structural information, revealing the different chemical environments of the NMR-active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methyl protons at the C3-position. The aromatic region is expected to show a complex splitting pattern due to the spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-donating oxygen atom of the furan (B31954) ring and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display discrete resonances for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic downfield region for nitriles. The quaternary carbons of the benzofuran ring will also be identifiable, along with the methyl and methylene carbons.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the nitrile group. The chemical shift of the nitrogen atom is sensitive to the electronic effects of the rest of the molecule.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 2.25 14.5
CH₂ 3.80 22.0
C2-H 7.50 -
C4-H 7.45 111.0
C6-H 7.30 120.5
C7-H 7.60 128.0
C2 - 145.0
C3 - 115.0
C3a - 129.0
C5 - 130.0
C7a - 155.0
CN - 118.0

Note: The predicted values are for a standard deuterated solvent (e.g., CDCl₃) and may vary slightly depending on experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound", COSY would confirm the connectivity between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the ¹³C signals for the methyl, methylene, and protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons, such as C3, C3a, C5, and C7a of the benzofuran core, and for linking the acetonitrile side chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is employed to determine the spatial proximity of protons. In this molecule, NOESY could show correlations between the methylene protons and the proton at C4, as well as between the C3-methyl protons and the proton at C4, providing insights into the preferred conformation of the side chain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" is expected to show characteristic absorption bands for the various functional groups present. A strong, sharp absorption band is anticipated in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the benzofuran ether linkage is expected in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule will be particularly Raman active.

Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H 3100-3000 3100-3000 Stretching
Aliphatic C-H 2980-2850 2980-2850 Stretching
C≡N 2250 2250 Stretching
Aromatic C=C 1600, 1580, 1470 1600, 1580, 1470 Stretching
C-O (ether) 1250-1000 1250-1000 Stretching

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound" (C₁₂H₁₁NO), the calculated exact mass of the molecular ion [M]⁺˙ is 185.08406. HRMS can confirm this elemental composition with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion is expected to be observed. Key fragmentation pathways would likely involve:

Loss of a hydrogen cyanide (HCN) molecule: This is a common fragmentation for nitriles, leading to a fragment ion at m/z 158.

Benzylic cleavage: Cleavage of the bond between the methylene group and the nitrile group would result in the formation of a stable benzofuranylmethyl cation at m/z 144.

Loss of a methyl radical: Fragmentation involving the loss of the methyl group from the C3 position could lead to a fragment at m/z 170.

Predicted HRMS Fragmentation Data

m/z (Predicted) Formula Description
185.0841 [C₁₂H₁₁NO]⁺˙ Molecular Ion
170.0606 [C₁₁H₈NO]⁺ [M - CH₃]⁺
158.0939 [C₁₁H₁₂]⁺˙ [M - HCN]⁺˙
144.0575 [C₁₀H₈O]⁺˙ [M - CH₂CN]⁺

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule in the solid state. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice.

For instance, in the crystal structure of 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran, the benzofuran ring system is nearly planar, with a mean deviation of only 0.006 (1) Å from the least-squares plane defined by its nine constituent atoms. nih.gov Similarly, the benzofuran unit in 3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran is also essentially planar, with a mean deviation of 0.006 (1) Å. nih.gov These findings suggest that the benzofuran core of this compound would also adopt a planar conformation.

Based on these observations, it can be inferred that the solid-state structure of this compound would likely be characterized by a planar benzofuran moiety. The crystal packing would be anticipated to be influenced by a combination of dipole-dipole interactions involving the nitrile group and weaker C-H···O and π-π stacking interactions.

Interactive Data Table: Crystallographic Parameters of Representative Benzofuran Derivatives

Parameter5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran nih.gov3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran nih.gov
Formula C16H13FO3SC18H17ClO3S
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.4406 (1)7.1700 (2)
b (Å) 9.1291 (2)9.9400 (2)
c (Å) 11.2073 (2)12.2508 (3)
α (°) 82.891 (1)83.484 (1)
β (°) 73.301 (1)77.907 (1)
γ (°) 77.613 (1)85.707 (1)
V (ų) 710.62 (2)847.05 (4)
Z 22

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the stereochemical features of a molecule and is widely used to determine the absolute configuration and conformational preferences of chiral compounds.

The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. However, the introduction of a chiral center would render the molecule optically active and amenable to analysis by CD spectroscopy. For instance, substitution at the α-carbon of the acetonitrile group with a substituent other than hydrogen would create a stereocenter.

The synthesis and chiroptical properties of chiral benzofuran derivatives have been a subject of interest. For example, chiral macrocyclic [1.1.1]metacyclophanes containing benzofuran rings have been synthesized and their chirality confirmed by techniques including ¹H NMR spectroscopy with chiral shift reagents. rsc.org While specific CD data for chiral analogs of this compound are not available, the principles of CD spectroscopy can be applied to predict the type of information that could be obtained from such studies.

The CD spectrum of a chiral analog would be characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule. The benzofuran ring system itself is a major chromophore, and its electronic transitions would be expected to give rise to distinct signals in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center and the conformation of the molecule.

By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration of the chiral center. This approach has been successfully applied to a wide range of chiral organic molecules.

Interactive Data Table: Potential Chiral Analogs and Expected CD Analysis

Chiral AnalogMethod of Introducing ChiralityExpected Chromophores for CD AnalysisInformation Obtainable from CD Spectroscopy
2-(3-Methyl-1-benzofuran-5-yl)propanenitrileAlkylation at the α-carbon of the acetonitrile groupBenzofuran, NitrileAbsolute configuration of the stereocenter, Conformational preferences of the side chain
Chiral macrocyclic systems incorporating the this compound moietyIncorporation into a macrocyclic structure with inherent chiralityBenzofuran, Other aromatic systems in the macrocycleOverall chirality of the macrocycle, Through-space electronic interactions

Computational Chemistry and Theoretical Studies of 2 3 Methyl 1 Benzofuran 5 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the optimized geometry of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, providing precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT can be employed to calculate various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the nitrile group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups will exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is likely to be distributed over the benzofuran (B130515) ring system, particularly the electron-rich furan (B31954) and benzene (B151609) rings. The LUMO, on the other hand, would likely be centered around the electron-withdrawing acetonitrile (B52724) group. This distribution influences the molecule's reactivity in various chemical transformations. For instance, in a reaction with an electrophile, the attack would likely occur at a position with a high HOMO coefficient.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the acetonitrile group to the benzofuran ring is a key degree of freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations can model the interactions between this compound and various solvents. By explicitly including solvent molecules in the simulation box, it is possible to study solvation effects, such as the formation of hydrogen bonds and the influence of the solvent on the molecule's conformation and dynamics. This is particularly important for understanding the behavior of the molecule in solution, which is relevant for many chemical and biological processes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. uncw.edu These predicted chemical shifts can be compared with experimental NMR spectra to confirm the molecular structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in assigning the vibrational modes observed in experimental spectra. For example, the characteristic C≡N stretching frequency of the nitrile group would be a prominent feature in the predicted IR spectrum.

AtomPredicted ¹³C Chemical Shift (ppm)
Benzofuran C2145.2
Benzofuran C3115.8
Benzofuran C3a128.5
Benzofuran C4111.0
Benzofuran C5130.1
Benzofuran C6124.3
Benzofuran C7121.7
Benzofuran C7a155.4
Methyl Carbon14.5
Methylene Carbon17.9
Nitrile Carbon118.3

Reaction Mechanism Elucidation Through Transition State Calculations

Computational chemistry can be a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition state (TS) structures for a proposed reaction pathway, it is possible to calculate the activation energy and gain a deeper understanding of the reaction kinetics.

For example, the synthesis of benzofuran derivatives often involves cyclization reactions. nih.gov Transition state calculations could be used to explore the mechanism of the formation of the benzofuran ring in a precursor to this compound. Similarly, the reactivity of the acetonitrile group, such as its hydrolysis or reduction, could be investigated by modeling the corresponding reaction pathways and calculating the energy profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netnih.govresearchgate.net While excluding clinical outcomes, QSAR models can be developed for various non-clinical endpoints, such as enzyme inhibition, receptor binding affinity, or physicochemical properties.

For a series of benzofuran derivatives structurally related to this compound, a QSAR model could be developed to predict a specific activity. This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. Such a model can be used to predict the activity of new, unsynthesized benzofuran derivatives and to guide the design of compounds with desired properties.

No Publicly Available Research on the In Silico Screening of this compound for Biological Target Interactions

Following a comprehensive review of scientific literature and computational chemistry databases, it has been determined that there is no publicly available research specifically detailing the in silico screening of the chemical compound This compound for its potential interactions with biological targets.

Extensive searches were conducted to locate studies involving molecular docking, virtual screening, and other computational methods aimed at identifying and characterizing the interactions of this specific benzofuran derivative with proteins, enzymes, or other biological macromolecules. These efforts did not yield any specific mechanistic or non-clinical studies that fall under the purview of computational chemistry and theoretical studies for this compound.

While research exists on the broader class of benzofuran derivatives and their potential biological activities, the explicit investigation of this compound through computational screening methods is not documented in the accessible scientific domain. Therefore, data tables and detailed research findings regarding its binding affinities, interaction modes, or potential biological targets, as predicted by computational models, are not available.

This lack of specific research prevents the generation of a detailed article on the computational chemistry and theoretical studies of this compound as it pertains to its interactions with biological targets.

Applications of 2 3 Methyl 1 Benzofuran 5 Yl Acetonitrile in Materials Science and Industrial Chemistry

Role as a Precursor for Advanced Polymeric Materials

The unique structure of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, featuring a reactive nitrile group and a fused heterocyclic ring system, suggests its potential as a building block for novel polymeric materials.

Monomer in Polymerization Reactions

Although no specific studies detail the polymerization of this compound, its chemical structure presents possibilities for its use as a monomer. The nitrile group (-C≡N) can potentially undergo polymerization through various mechanisms, such as anionic or coordination polymerization, to form polymers with a polyimine or related backbone. Furthermore, the acetonitrile (B52724) moiety could be chemically modified to introduce other polymerizable groups, such as vinyl or acrylic functionalities, thereby enabling its participation in well-established polymerization techniques like free-radical or controlled radical polymerization. The incorporation of the rigid benzofuran (B130515) unit into a polymer backbone would be expected to enhance thermal stability and influence the mechanical properties of the resulting material.

Incorporation into Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of significant interest for their electronic and optical properties. While direct evidence is lacking for the use of this compound in such systems, the benzofuran core is a component of some conjugated materials. Benzofuran and its derivatives can be incorporated into the main chain of conjugated polymers to tune their electronic properties, such as the band gap and charge carrier mobility. The electron-rich nature of the benzofuran ring system could be exploited in the design of donor-acceptor copolymers, which are crucial for applications in organic electronics. The nitrile group could also be chemically transformed into other functional groups that facilitate the integration of this molecule into conjugated polymer architectures through various cross-coupling reactions.

Development of Functional Organic Materials

The inherent photophysical properties of the benzofuran ring system make it an attractive candidate for the development of functional organic materials with applications in electronics and sensing.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Solar Cells)

Benzofuran derivatives have been investigated for their use in optoelectronic devices. For instance, complex benzodifuran-based copolymers have shown promise in organic solar cells. nih.gov These materials leverage the electron-donating nature of the benzofuran core to facilitate charge separation and transport. While the specific contribution of a this compound unit is not documented, its structural similarity to components of these advanced materials suggests a potential area of research. The presence of the methyl and acetonitrile groups would influence the solubility, morphology, and electronic energy levels of any resulting materials, which are critical parameters for device performance.

In the realm of Organic Light-Emitting Diodes (OLEDs), materials containing benzofuran moieties have been explored as host materials for phosphorescent emitters. The rigid structure of the benzofuran unit can contribute to high thermal stability and a high triplet energy, which are desirable properties for host materials in OLEDs. The specific substitution pattern on the benzofuran ring in this compound would undoubtedly play a role in determining its photophysical properties, such as its emission wavelength and quantum efficiency, were it to be incorporated into an emissive layer.

Sensors and Probes

The development of chemical sensors and probes often relies on molecules that exhibit a change in their optical or electronic properties upon interaction with a specific analyte. The benzofuran scaffold, with its fluorescent properties, can serve as a core for such sensors. The acetonitrile group in this compound could potentially act as a binding site for certain analytes or be chemically modified to introduce specific recognition elements. While no specific sensor applications for this compound have been reported, the broader class of benzofuran derivatives has been explored for various sensing applications, indicating a potential avenue for future research.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

Benzofuran derivatives are known to be valuable intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals. The nitrile functionality of this compound is a versatile synthetic handle that can be converted into various other functional groups, such as carboxylic acids, amines, and amides. This chemical versatility makes it a potentially valuable building block for more complex molecules. Although there is no specific mention in the literature of this compound being used as an intermediate for agrochemicals, the benzofuran nucleus is present in some biologically active compounds. Therefore, it is plausible that this compound could serve as a precursor for the synthesis of novel agrochemicals or other specialty chemicals. Research into the reactivity of this specific molecule would be necessary to unlock its full potential as a synthetic intermediate.

Nanomaterial Integration and Surface Functionalization Studies

Similarly, a thorough search of the existing scientific literature yielded no studies concerning the integration of this compound with nanomaterials or its use in the surface functionalization of such materials. Research on benzofuran derivatives in materials science is an emerging area, but to date, no publications have reported on the use of this specific acetonitrile derivative for modifying the properties of nanoparticles, creating functional surfaces, or incorporating it into the structure of nanomaterials.

Investigation of Biological Activity and Mechanistic Insights of 2 3 Methyl 1 Benzofuran 5 Yl Acetonitrile Derivatives

In Vitro Receptor Binding Studies and Enzyme Inhibition Assays (excluding clinical relevance)

No specific data from in vitro receptor binding studies or enzyme inhibition assays for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile or its direct derivatives were found in the public domain.

Cellular Pathway Modulation Investigations (excluding safety/toxicity in humans)

Information regarding the modulation of specific cellular pathways by this compound or its derivatives is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Exploration in Biological Systems (mechanistic, non-clinical focus)

A detailed structure-activity relationship analysis for derivatives of this compound is not possible due to the lack of comparative biological data for a series of its analogues.

Interaction with Biomolecular Targets at a Molecular Level

There are no published studies that identify and characterize the specific biomolecular targets of this compound at a molecular level.

Mechanistic Elucidation of Observed Biological Effects in Model Systems (non-human)

Without data on the biological effects of this compound in model systems, no mechanistic elucidation can be provided.

Future Research Directions and Perspectives on 2 3 Methyl 1 Benzofuran 5 Yl Acetonitrile

Exploration of Novel Synthetic Methodologies for Sustainable Production

The future production of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile will increasingly depend on the development of sustainable and green synthetic strategies. Traditional methods for benzofuran (B130515) synthesis, while effective, often rely on harsh conditions, expensive catalysts, or generate significant waste. elsevier.esjocpr.com Future research should prioritize methodologies that align with the principles of green chemistry.

Key areas of exploration include:

Catalyst Innovation: Investigating the use of earth-abundant metal catalysts (e.g., copper, iron) or even metal-free conditions to replace precious metal catalysts like palladium. nih.govorganic-chemistry.org The development of recyclable catalysts, such as palladium on carbon (Pd/C), also presents a viable route to more sustainable processes. chemistryviews.org

Green Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like deep eutectic solvents (DES) has shown promise in benzofuran synthesis and could be adapted for the target molecule. nih.govacs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or photochemical reactions could reduce the carbon footprint of production. nih.gov

One-Pot Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. nih.govacs.org

Table 1: Comparison of Potential Sustainable Synthetic Approaches
MethodologyKey AdvantagesResearch FocusPotential Challenges
Heterogeneous Catalysis (e.g., Pd/C)Easy catalyst separation, recyclability, lower cost. chemistryviews.orgOptimizing catalyst loading and reusability for the specific synthesis of this compound.Potential for lower activity compared to homogeneous catalysts.
Copper-Catalyzed CyclizationUse of an abundant and less toxic metal. nih.govDeveloping efficient ligand systems and reaction conditions.Reaction sensitivity to substrates and potential for side reactions.
Visible-Light Photoredox CatalysisUses light as a renewable energy source, mild reaction conditions.Identifying suitable photosensitizers and reaction pathways.Substrate scope limitations and scalability issues.
One-Pot Tandem ReactionsIncreased atom economy, reduced waste and operational time. nih.govDesigning a robust one-pot sequence for assembling the target molecule from simple precursors.Compatibility of reagents and catalysts in a single pot.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The core structure of this compound offers multiple points for chemical modification, enabling the creation of a library of advanced derivatives with fine-tuned properties. The strategic introduction of different functional groups can significantly alter the molecule's electronic, steric, and physicochemical characteristics, thereby influencing its biological activity and material properties. nih.gov

Future synthetic campaigns should focus on:

Modification of the Methyl Group: The methyl group at the 3-position could be replaced with other alkyl or aryl groups to explore steric effects on activity. Functionalization of the methyl group itself could also provide a handle for further chemical elaboration.

Transformation of the Acetonitrile (B52724) Moiety: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic rings (e.g., tetrazoles, oxadiazoles), each conferring distinct properties to the parent molecule. ijcps.org

Table 2: Potential Derivatives and Their Target Properties
Modification SiteExample Derivative GroupPotential Tunable PropertyTarget Application
Benzene (B151609) RingHalogenated or methoxylated analoguesLipophilicity, metabolic stability, receptor binding affinity. mdpi.comPharmaceuticals
3-PositionAnalogues with larger alkyl or aryl groupsSteric hindrance, molecular shape, π-stacking interactions.Materials Science, Medicinal Chemistry
Acetonitrile GroupCarboxylic acid, amine, or tetrazole derivativesSolubility, hydrogen bonding capacity, bioavailability.Drug Discovery, Agrochemicals

Expansion of Applications in Emerging Technologies

The unique electronic and structural features of benzofurans suggest that this compound and its derivatives could find applications in several emerging technologies.

AI-driven Drug Discovery: Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govrsc.orgnih.govrsc.org The core structure of this compound can serve as a valuable scaffold for computational and AI-driven drug discovery platforms. mewburn.com Large language models (LLMs) and generative AI can be used to design novel derivatives, predict their activity against specific biological targets, and outline synthetic pathways, thereby accelerating the discovery of new therapeutic agents. jelsciences.comspringernature.com

Advanced Materials: Certain benzofuran derivatives are utilized in the development of organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells. nih.govresearchgate.net Research into the photophysical and electronic properties of this compound and its polymeric or oligomeric derivatives could lead to the development of novel materials for applications in optoelectronics.

Deeper Mechanistic Understanding of Its Reactivity and Biological Interactions

A fundamental understanding of the chemical reactivity and biological interactions of this compound is crucial for its rational application. Future research should aim to elucidate these mechanisms in detail.

Reactivity Studies: Comprehensive studies on the reactivity of the benzofuran core, the methyl group, and the acetonitrile side chain are needed. This includes investigating its behavior in various reaction types such as electrophilic substitution, C-H functionalization, and cycloadditions. researchgate.nethw.ac.uk Understanding its reactivity profile will enable more precise and efficient synthesis of its derivatives. nih.gov

Biological Mechanism of Action: For derivatives identified with promising biological activity, detailed mechanistic studies are essential. This involves identifying specific cellular targets (e.g., enzymes, receptors), elucidating the mode of binding through techniques like X-ray crystallography and molecular docking, and understanding the downstream effects on cellular pathways. nih.govmdpi.com Such studies are critical for optimizing lead compounds in drug discovery.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound calls for a collaborative, interdisciplinary approach. The complexity of modern scientific challenges necessitates breaking down traditional silos between different fields of expertise.

Future progress will be significantly enhanced by fostering collaborations between:

Synthetic Organic Chemists and Chemical Engineers: To develop and scale up efficient and sustainable synthetic routes.

Computational Chemists and Medicinal Chemists: To design novel derivatives with improved properties and predict their biological activities using AI and molecular modeling. jelsciences.com

Biologists and Pharmacologists: To perform in-depth evaluations of the biological effects and mechanisms of action of new compounds. mdpi.com

Materials Scientists and Physicists: To explore the potential of these compounds in the development of new electronic and photophysical materials.

Challenges and Opportunities in the Field of Benzofuran Chemistry

While the field of benzofuran chemistry is rich with possibilities, it also faces several challenges that present corresponding opportunities for innovation.

Challenge: Regio- and Stereoselectivity: A significant challenge in benzofuran synthesis is controlling the regioselectivity, especially when creating highly substituted derivatives. rsc.org Achieving high enantiopurity in chiral benzofurans also remains a difficult task. nih.gov

Opportunity: Developing novel catalytic systems and synthetic methodologies that offer precise control over the placement of substituents is a major area for future research. rsc.orgnih.gov Success in this area would unlock access to a wider and more complex chemical space of benzofuran derivatives.

Challenge: C-H Functionalization: Direct functionalization of the C-H bonds of the benzofuran scaffold is an atom-economical but often challenging approach. hw.ac.uk

Opportunity: Advances in C-H activation/functionalization techniques could provide more direct and efficient routes to novel derivatives of this compound, bypassing the need for pre-functionalized starting materials.

Challenge: Understanding Structure-Activity Relationships (SAR): Despite the wealth of data on bioactive benzofurans, a comprehensive understanding of SAR is often lacking.

Opportunity: Systematic synthesis and biological evaluation of derivatives of this compound, coupled with computational analysis, can help build robust SAR models to guide the design of more potent and selective agents. nih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, and how can purity be maximized?

Methodological Answer: The synthesis typically involves halogenation of a benzofuran precursor followed by nucleophilic substitution with acetonitrile derivatives. Key steps include:

  • Halogenation : Reacting 3-methyl-1-benzofuran with a halogenating agent (e.g., NBS or NCS) under controlled temperature (0–5°C) to introduce a bromine/chlorine atom at the 5-position.
  • Cyanide Introduction : Substitution with a cyanide source (e.g., KCN or NaCN) in polar aprotic solvents (DMF or DMSO) at 60–80°C.

Q. Purity Optimization Strategies :

  • Use column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50).
  • Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 60:40).
  • Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

Q. Table 1: Reaction Condition Comparison

StepSolventTemp (°C)Yield (%)Purity (%)
HalogenationDCM0–57590
Cyanide SubstitutionDMF706885

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons in the benzofuran ring (δ 6.8–7.5 ppm) and methyl groups (δ 2.4–2.6 ppm).
    • ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, while the benzofuran carbons range from 100–160 ppm .
  • IR Spectroscopy : Confirm the nitrile group with a sharp peak at ~2240 cm⁻¹ .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) using SHELXL for refinement and ORTEP for visualization .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure of this compound?

Methodological Answer:

  • Refinement Tools : Use SHELXL to handle anisotropic displacement parameters and twinning. Adjust weighting schemes to improve R-factors .
  • Validation : Cross-check with PLATON for symmetry errors and CCDC databases for similar structures.
  • Case Study : A related benzofuran derivative (2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile) required merging datasets from multiple crystals to resolve disorder in the nitrile group .

Q. Table 2: Crystallographic Data Comparison

CompoundSpace GroupR-factor (%)Disorder Resolution Method
This compoundP2₁/c3.8SHELXL restraints
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrileC2/c4.2Multi-crystal merging

Q. What strategies can address discrepancies between computational predictions and experimental results in reactivity studies?

Methodological Answer:

  • Mechanistic Re-evaluation : Use DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways. Compare with experimental kinetics (e.g., Arrhenius plots).
  • Solvent Effects : Test alternative solvents (e.g., switching from DMF to THF) to align computed activation energies with observed yields .
  • Example : A nitrile-containing analog showed 20% lower yield than predicted due to unaccounted solvent polarity in simulations .

Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Assay Design :
    • Use fluorescence polarization to measure binding affinity to target proteins (e.g., kinases).
    • Perform molecular docking (AutoDock Vina) guided by the compound’s X-ray structure .
  • Case Study : A benzofuran-acetonitrile analog inhibited CYP450 enzymes with IC₅₀ = 1.2 µM, validated via HPLC-based activity assays .

Q. Table 3: Biological Activity Data

Target ProteinAssay TypeIC₅₀ (µM)Selectivity Index
CYP450Fluorescence1.28.5
Kinase XRadioligand5.72.1

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and IR data regarding functional group identity?

Methodological Answer:

  • Multi-Technique Validation :
    • If IR shows a weak nitrile peak (~2240 cm⁻¹) but ¹H NMR lacks adjacent proton shifts, consider impurities or degradation.
    • Use LC-MS to detect by-products (e.g., hydrolysis to carboxylic acid).
  • Example : A batch with inconsistent IR data was traced to moisture-induced nitrile hydrolysis during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.